molecular formula C13H14N2O2 B14397724 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol CAS No. 88070-41-1

2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol

Cat. No.: B14397724
CAS No.: 88070-41-1
M. Wt: 230.26 g/mol
InChI Key: CBAVPPWDYUEJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method involves the reaction of benzylamine with 4,6-dimethyl-2-oxo-1lambda~5~-pyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction time and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include signal transduction cascades or metabolic processes that are modulated by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4,6-dimethylpyrimidine: Lacks the oxo group, which may affect its reactivity and binding properties.

    4,6-Dimethyl-2-oxo-1lambda~5~-pyrimidin-5-ol: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

    2-Benzyl-4-methyl-1-oxo-1lambda~5~-pyrimidin-5-ol: Similar structure but with one less methyl group, potentially altering its chemical and biological properties.

Uniqueness

2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.

Properties

CAS No.

88070-41-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-benzyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol

InChI

InChI=1S/C13H14N2O2/c1-9-13(16)10(2)15(17)12(14-9)8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3

InChI Key

CBAVPPWDYUEJBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C(=N1)CC2=CC=CC=C2)[O-])C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.